molecular formula C11H19N3O2 B2514936 Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate CAS No. 2247207-55-0

Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate

Cat. No.: B2514936
CAS No.: 2247207-55-0
M. Wt: 225.292
InChI Key: LFPQTONMHZBDEU-UHFFFAOYSA-N
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Description

Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate typically involves the reaction of 3-methyl-1-(2-methylpropyl)pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Amino or thio-substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]propanoate
  • Ethyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate
  • Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]butanoate

Uniqueness

Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its particular arrangement of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-8(2)6-14-7-10(9(3)13-14)12-5-11(15)16-4/h7-8,12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPQTONMHZBDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NCC(=O)OC)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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